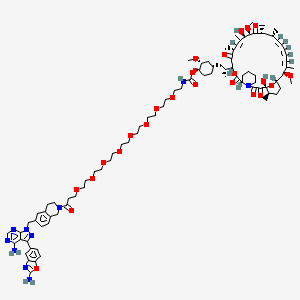

(32-Carbonyl)-RMC-5552

Beschreibung

BenchChem offers high-quality (32-Carbonyl)-RMC-5552 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (32-Carbonyl)-RMC-5552 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11+,16-12+,60-17+,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,76-,77+,78+,79-,84-,85+,93-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLJLODIXLIFHL-VPQIPYMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H134N10O24 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1776.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (32-Carbonyl)-RMC-5552: A Bi-Steric Approach to Selective mTORC1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(32-Carbonyl)-RMC-5552, clinically known as RMC-5552, represents a third-generation, first-in-class inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Its innovative bi-steric mechanism of action allows for potent and highly selective inhibition of mTORC1 over mTORC2, addressing key limitations of previous generations of mTOR inhibitors. By binding simultaneously to both the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-binding site of mTOR, RMC-5552 effectively suppresses the phosphorylation of 4EBP1, a critical regulator of protein translation. This leads to robust anti-tumor activity in preclinical models and promising clinical efficacy in patients with advanced solid tumors harboring mTOR pathway hyperactivation. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical translation of RMC-5552.

Introduction: Overcoming the Hurdles of mTOR Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[1][2] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[3] While mTORC1 is a critical driver of oncogenesis, the clinical utility of first-generation (rapalogs) and second-generation (ATP-competitive) mTOR inhibitors has been hampered by incomplete target inhibition and dose-limiting toxicities, respectively. Rapalogs only weakly inhibit the phosphorylation of the key tumor suppressor 4EBP1, and dual mTORC1/mTORC2 inhibitors are associated with adverse events such as hyperglycemia due to mTORC2 inhibition.[3][4] RMC-5552 was developed to overcome these challenges through a novel bi-steric and highly selective mechanism of action.[2]

The Bi-Steric Mechanism of Action of RMC-5552

RMC-5552's unique mechanism of action is defined by its ability to simultaneously engage two distinct sites on the mTOR protein within the mTORC1 complex.[5] This bi-steric binding involves:

-

Allosteric Site Binding: A rapamycin-like core of the molecule binds to the FKBP12 protein, and this complex then binds to the FRB (FKBP12-Rapamycin Binding) domain on mTOR. This is the mechanism shared with first-generation rapalogs.

-

Orthosteric Site Binding: A second pharmacophore, an ATP-competitive inhibitor moiety, is tethered to the rapamycin core via a linker. This part of the molecule occupies the ATP-binding (orthosteric or active) site of the mTOR kinase domain.[6]

This dual engagement results in a deeper and more sustained inhibition of mTORC1 activity compared to agents that only target one site.[2]

Structural Basis for mTORC1 Selectivity

The remarkable selectivity of RMC-5552 for mTORC1 over mTORC2 is a key aspect of its design and is rooted in the structural differences between the two complexes. In mTORC2, the Rictor protein partially occludes the FRB domain, sterically hindering the binding of the RMC-5552-FKBP12 complex.[1] This structural difference is exploited by RMC-5552, leading to potent mTORC1 inhibition while largely sparing mTORC2 function.[1] This selectivity is crucial for mitigating mTORC2-inhibition-related toxicities, such as hyperglycemia.[4]

Downstream Signaling Pathway

The primary consequence of RMC-5552's inhibition of mTORC1 is the robust suppression of phosphorylation of its key downstream substrates, S6 Kinase (S6K) and, most importantly, the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4][7]

-

Inhibition of 4EBP1 Phosphorylation: Unphosphorylated or hypophosphorylated 4EBP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from initiating the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival (e.g., MYC).[1][3] RMC-5552's potent inhibition of 4EBP1 phosphorylation restores this natural tumor suppressor function.[8][9]

-

Inhibition of S6K Phosphorylation: Inhibition of S6K phosphorylation also contributes to the anti-proliferative effects of RMC-5552.

The following diagram illustrates the signaling pathway targeted by RMC-5552.

Caption: RMC-5552 selectively inhibits mTORC1, preventing 4EBP1 phosphorylation and subsequent protein translation.

Quantitative Data Summary

The potency and selectivity of RMC-5552 have been characterized in various preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Parameter | IC50 (nM) | Cell Line | Notes |

| p-S6K Inhibition | 0.14 | MDA-MB-468 | A measure of mTORC1 inhibition. |

| p-4EBP1 Inhibition | 0.48 | MDA-MB-468 | A key measure of mTORC1 inhibition. |

| p-AKT (S473) Inhibition | 19 | MDA-MB-468 | A measure of mTORC2 inhibition, demonstrating ~40-fold selectivity for mTORC1.[7] |

Table 2: Preclinical In Vivo Efficacy of RMC-5552

| Xenograft Model | Cancer Type | Treatment | Outcome |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, IV weekly | Significant tumor growth inhibition.[4] |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, IV weekly | Tumor stasis.[4] |

| NCI-H2122 (KRAS G12C, STK11 LOF) | NSCLC | RMC-5552 + Sotorasib | Durable tumor regressions. |

Table 3: Clinical Trial (NCT04774952) Efficacy and Safety Overview

| Parameter | Value | Patient Population |

| Disease Control Rate | 64% | 57 patients with advanced solid tumors.[4] |

| Confirmed Partial Response (PR) | 1 patient | Head and Neck Cancer with PTEN mutation (at doses ≥ 6 mg).[8] |

| Treatment-Related Hyperglycemia | 4% | 57 patients with advanced solid tumors.[4] |

| Most Common Treatment-Related Adverse Events | Mucositis (49%), Nausea (44%), Fatigue (42%) | 57 patients with advanced solid tumors.[4] |

Key Experimental Protocols

The mechanism and efficacy of RMC-5552 have been validated through a series of in vitro and in vivo experiments, as well as a Phase 1/1b clinical trial.

In Vitro mTORC1/mTORC2 Inhibition Assay

-

Objective: To determine the IC50 values for RMC-5552 against mTORC1 and mTORC2.

-

Cell Line: MDA-MB-468 human breast cancer cells are commonly used.

-

Methodology:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are treated with a serial dilution of RMC-5552 for a specified period (e.g., 2-4 hours).

-

Following treatment, cells are lysed.

-

Lysates are analyzed for the phosphorylation status of key mTORC1 (p-4EBP1 Thr37/46, p-S6K) and mTORC2 (p-AKT Ser473) substrates using immunoassays such as Meso Scale Discovery (MSD) kits or Western blotting.

-

IC50 curves are generated by plotting the percentage of inhibition against the log concentration of RMC-5552.

-

-

Data Analysis: The IC50 values are calculated using non-linear regression analysis. The selectivity index is determined by the ratio of the mTORC2 IC50 to the mTORC1 IC50.

The following diagram outlines the workflow for the in vitro inhibition assay.

Caption: Workflow for determining the in vitro potency and selectivity of RMC-5552.

Preclinical Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor activity of RMC-5552.

-

Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice).

-

Methodology (HCC1954 Model Example):

-

Cell Culture: HCC1954 human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS.[10]

-

Tumor Implantation: 2-4 million HCC1954 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Dosing: RMC-5552 is administered intravenously once weekly at specified doses (e.g., 1 mg/kg and 3 mg/kg).[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be harvested for pharmacodynamic analysis (e.g., measuring p-4EBP1 levels).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the control group. Statistical significance is determined using appropriate tests (e.g., two-way ANOVA).

Phase 1/1b Clinical Trial (NCT04774952)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 in patients with advanced solid tumors.[7]

-

Study Design: An open-label, multicenter, dose-escalation study.[7]

-

Patient Population: Adult patients with advanced relapsed or refractory solid tumors that have failed standard therapies.[7] The dose-expansion cohort was planned for patients with tumors harboring specific mTOR pathway mutations.

-

Methodology:

-

Dose Escalation: Patients were enrolled in cohorts receiving escalating doses of RMC-5552 (ranging from 1.6 mg to 16 mg) administered as a weekly intravenous infusion.[4]

-

Safety Monitoring: Patients were monitored for adverse events, with dose-limiting toxicities being a primary endpoint.

-

Pharmacokinetics: Plasma samples were collected to determine the pharmacokinetic profile of RMC-5552.

-

Efficacy Assessment: Tumor responses were evaluated using RECIST v1.1 criteria.

-

Pharmacodynamics: Circulating tumor DNA (ctDNA) was analyzed for clearance of PI3K/mTOR pathway variants as a measure of on-target activity.

-

The logical relationship between the preclinical and clinical development of RMC-5552 is depicted below.

Caption: Logical progression from hypothesis to clinical validation for RMC-5552.

Conclusion

RMC-5552 is a pioneering bi-steric inhibitor that achieves potent and selective inhibition of mTORC1. Its unique mechanism of action, which leverages structural differences between mTORC1 and mTORC2, allows for profound suppression of the 4EBP1-eIF4E axis while minimizing off-target toxicities associated with mTORC2 inhibition. Preclinical and early clinical data demonstrate that this selective, on-mechanism activity translates into meaningful anti-tumor effects. RMC-5552 holds significant promise as a monotherapy for tumors with hyperactive mTORC1 signaling and as a key component of combination therapies, particularly with inhibitors of the RAS pathway. Further clinical investigation is warranted to fully define its role in the oncology treatment landscape.

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. altogenlabs.com [altogenlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Dose Escalation of RMC-5552 Monotherapy in Relapsed/Refractory Solid Tumors [clin.larvol.com]

- 9. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

RMC-5552: A Deep Dive into its Selective Inhibition of mTORC1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of RMC-5552, a novel bi-steric inhibitor highly selective for the mechanistic target of rapamycin complex 1 (mTORC1). We will delve into the rationale behind its development, its mechanism of action, its selectivity profile, and the experimental methodologies used to characterize this promising anti-cancer agent.

Rationale for Development: Overcoming the Limitations of Previous mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] While several generations of mTOR inhibitors have been developed, their clinical utility has been hampered by certain limitations.

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), are allosteric inhibitors that only partially suppress mTORC1 activity, particularly its phosphorylation of the key substrate 4EBP1.[2] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and inhibiting both mTORC1 and mTORC2. While more potent, the inhibition of mTORC2 can lead to undesirable side effects, such as hyperglycemia, and can activate feedback loops that promote cell survival.[3]

RMC-5552 was designed as a third-generation, bi-steric inhibitor to address these shortcomings. It combines the features of both rapalogs and ATP-competitive inhibitors to achieve potent and highly selective inhibition of mTORC1 while sparing mTORC2.[2] This selectivity is intended to provide a more favorable therapeutic window by avoiding the toxicities associated with mTORC2 inhibition.[3]

Mechanism of Action: A Novel Bi-Steric Approach

RMC-5552's unique mechanism of action lies in its bi-steric binding to mTORC1. The molecule is a conjugate of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, connected by a flexible linker.[2] The rapamycin-like moiety binds to FKBP12, and this complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. Simultaneously, the kinase inhibitor portion of RMC-5552 occupies the ATP-binding site of mTOR.[4] This dual binding creates a highly potent and durable inhibition of mTORC1 kinase activity.[2]

The selectivity for mTORC1 over mTORC2 is attributed to the partial occlusion of the FRB domain on mTORC2 by its subunit, Rictor.[4] This steric hindrance prevents the efficient binding of the rapamycin-FKBP12 portion of RMC-5552 to mTORC2, thus preserving its function.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for RMC-5552, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Target Readout | Cell Line | IC50 (nM) | Complex Targeted |

| p4EBP1 (T37/46) | MDA-MB-468 | 0.48 | mTORC1 |

| pS6K (T389) | MDA-MB-468 | 0.14 | mTORC1 |

| pAKT (S473) | MDA-MB-468 | 19 | mTORC2 |

Data sourced from TargetMol.[5]

Table 2: Preclinical Pharmacokinetics of RMC-5552 in Mice (1 mg/kg, IP)

| Parameter | Value |

| Cmax (µM) | 1.1 ± 0.1 |

| Tmax (h) | 2 |

| AUC (µM*h) | 12 ± 2 |

Data sourced from Burnett et al., J Med Chem, 2023.[2]

Table 3: Off-Target Kinase Profile of RMC-5552

| Kinase Panel | Concentration | Result |

| ~300 Kinases | 1 µM | <30% inhibition |

| Eurofins Safety Screen 44 | 10 µM | No significant inhibition |

Data sourced from Burnett et al., J Med Chem, 2023.[2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key methodologies used in the preclinical evaluation of RMC-5552.

Cellular Assays for mTORC1 and mTORC2 Inhibition

Objective: To determine the IC50 values of RMC-5552 for the inhibition of mTORC1 and mTORC2 signaling in a cellular context.

General Methodology (Western Blotting):

-

Cell Culture: MDA-MB-468 breast cancer cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with a dose range of RMC-5552 for a specified period.

-

Cell Lysis: Cells were harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total 4EBP1, S6K, and AKT.

-

Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. Band intensities were quantified to determine the concentration of RMC-5552 that resulted in 50% inhibition of substrate phosphorylation (IC50).

A detailed protocol for these cellular assays can be found in the supplementary information of Burnett et al., J Med Chem, 2023.[2]

General Methodology (TR-FRET Assay): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were also employed to assess the binding affinity of RMC-5552 to the FKBP12-FRB domain. This high-throughput method provides a quantitative measure of the inhibitor's ability to engage its allosteric binding site.

A detailed protocol for the TR-FRET assay can be found in the supplementary information of Burnett et al., J Med Chem, 2023.[2][6]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a preclinical cancer model.

Methodology:

-

Cell Line and Animal Model: MCF-7 human breast cancer cells, which have a PIK3CA activating mutation, were used to establish xenograft tumors in immunodeficient mice.

-

Tumor Implantation: MCF-7 cells were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a specified size, mice were treated with RMC-5552 administered intraperitoneally (IP) at various doses and schedules.

-

Tumor Growth Monitoring: Tumor volume was measured regularly to assess the effect of the treatment.

-

Pharmacodynamic Analysis: Tumor samples were collected at different time points to analyze the in vivo inhibition of mTORC1 signaling (e.g., by measuring p4EBP1 levels).

A detailed protocol for the in vivo xenograft studies can be found in Burnett et al., J Med Chem, 2023.[2]

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its novel bi-steric mechanism of action confers high potency and exceptional selectivity for mTORC1 over mTORC2. This selectivity profile is anticipated to translate into a better-tolerated therapeutic with a reduced risk of mTORC2-mediated side effects. The preclinical data summarized in this guide provide a strong rationale for the ongoing clinical evaluation of RMC-5552 in patients with tumors characterized by mTORC1 hyperactivation. The detailed experimental methodologies outlined herein should serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RMC-5552 | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of RMC-5552: A Bi-Steric mTORC1-Selective Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RMC-5552 is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] This novel therapeutic agent operates by simultaneously engaging both the orthosteric and allosteric sites of mTORC1, leading to profound and selective inhibition of its downstream signaling pathways.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and preclinical profile of RMC-5552, intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on peer-reviewed scientific publications and publicly available clinical trial data.

Introduction: The Rationale for a Bi-Steric mTORC1 Inhibitor

The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers.[3][4] The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 primarily regulates protein synthesis through phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), mTORC2 is involved in the activation of AKT, a key survival kinase.[4]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited clinical efficacy due to their incomplete suppression of 4EBP1 phosphorylation. Second-generation inhibitors, which target the ATP-binding site of mTOR, inhibit both mTORC1 and mTORC2, but their utility is often hampered by toxicities associated with mTORC2 inhibition, such as hyperglycemia.[4]

To overcome these limitations, a third generation of mTOR inhibitors, termed bi-steric inhibitors, was developed. RMC-5552 exemplifies this class, designed to bind to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-binding active site of mTORC1.[1][3] This dual-binding mechanism confers high potency and selectivity for mTORC1 over mTORC2, leading to robust inhibition of 4EBP1 phosphorylation and potent anti-tumor activity with an improved safety profile.[1][5]

Discovery and Preclinical Profile of RMC-5552

The discovery of RMC-5552 was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of bi-steric mTORC1 inhibitors.[4] These efforts culminated in a molecule with exceptional biochemical and cellular activity, as summarized in the tables below.

In Vitro Activity and Selectivity

RMC-5552 demonstrates sub-nanomolar potency in inhibiting the phosphorylation of the key mTORC1 substrate 4EBP1 in cellular assays.[4] A critical feature of RMC-5552 is its remarkable selectivity for mTORC1 over mTORC2, which is approximately 40-fold.[1][5] This selectivity is crucial for minimizing the off-target effects associated with previous generations of mTOR inhibitors.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Assay | Cell Line | IC50 (nM) | Selectivity (mTORC1/mTORC2) | Reference |

| p4EBP1 (T37/46) Inhibition | MDA-MB-468 | 0.48 | ~40-fold | [4] |

| pAKT (S473) Inhibition | MDA-MB-468 | 19 | [6] |

In Vivo Anti-Tumor Efficacy

The potent and selective mTORC1 inhibition by RMC-5552 translates to significant anti-tumor activity in preclinical xenograft models. In a human breast cancer model (HCC1954) with a PIK3CA mutation, RMC-5552 demonstrated dose-dependent tumor growth inhibition.[5]

Table 2: In Vivo Efficacy of RMC-5552 in HCC1954 Xenograft Model

| Dose (mg/kg, IV, weekly) | Tumor Growth Inhibition | Reference |

| 1 | Significant Inhibition | [5] |

| 3 | Tumor Stasis | [5] |

Pharmacokinetic Profile

Pharmacokinetic studies in preclinical models have shown that RMC-5552 exhibits dose-proportional plasma exposure at lower doses, with exposures at clinically relevant doses being consistent with those required for tumor p4EBP1 inhibition.[7]

Table 3: Preclinical Pharmacokinetic Parameters of RMC-5552

| Species | Dosing | Key Findings | Reference |

| Mouse | Intravenous | Dose-proportional exposure at lower doses | [7] |

Synthesis of RMC-5552

The synthesis of RMC-5552 is a complex, multi-step process that involves the strategic modification of the rapamycin macrocycle and its subsequent linkage to an active-site inhibitor. The detailed synthetic scheme is outlined in the Journal of Medicinal Chemistry publication by Burnett et al. and its supplementary information.[4] A simplified conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of RMC-5552.

The synthesis presents numerous challenges due to the complex stereochemistry and functional group sensitivity of the rapamycin core.[4] Key steps involve the selective functionalization of the C40 hydroxyl group of rapamycin to introduce a linker, followed by a coupling reaction with the active-site inhibitor moiety.[4]

Mechanism of Action: The mTORC1 Signaling Pathway

RMC-5552 exerts its therapeutic effect by selectively inhibiting the mTORC1 signaling pathway. The diagram below illustrates the central role of mTORC1 and the point of intervention by RMC-5552.

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of RMC-5552.

By inhibiting mTORC1, RMC-5552 prevents the phosphorylation of S6K1 and 4EBP1. The dephosphorylation of 4EBP1 restores its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing the translation of key oncogenic proteins and leading to cell cycle arrest and apoptosis in cancer cells.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key methodologies employed in the preclinical evaluation of RMC-5552, based on the supplementary information from the primary publication.[8]

Cellular Assays for mTORC1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 on the phosphorylation of mTORC1 substrates.

Cell Line: MDA-MB-468 human breast cancer cells.

Protocol Outline:

-

Cell Culture: MDA-MB-468 cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with a serial dilution of RMC-5552 for a specified duration.

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Protein Quantification: Total protein concentration in the lysates is determined.

-

Immunoassay: The levels of phosphorylated 4EBP1 (p4EBP1) and total 4EBP1 are quantified using a sensitive immunoassay (e.g., Meso Scale Discovery).

-

Data Analysis: The ratio of p4EBP1 to total 4EBP1 is calculated, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a relevant in vivo model.

Animal Model: Immunodeficient mice (e.g., nude or SCID).

Tumor Model: Subcutaneous implantation of HCC1954 human breast cancer cells.

Protocol Outline:

-

Tumor Implantation: A suspension of HCC1954 cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and RMC-5552 treatment groups. RMC-5552 is administered intravenously at specified doses and schedules.

-

Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at various time points after the final dose to assess the levels of p4EBP1 and other biomarkers.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic properties of RMC-5552 in vivo.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Collection: Blood samples are collected from treated animals at various time points.

-

Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

-

Sample Preparation: RMC-5552 is extracted from the plasma, typically by protein precipitation.

-

LC-MS/MS Analysis: The concentration of RMC-5552 in the extracted samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated from the plasma concentration-time data.

Caption: Integrated workflow of preclinical evaluation for RMC-5552.

Clinical Development

RMC-5552 is currently being evaluated in a Phase 1/1b clinical trial (NCT04774952) in patients with advanced solid tumors.[1][9] The primary objectives of this study are to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-5552 monotherapy.[8] Initial results have shown that RMC-5552 is clinically active in tumors with mTORC1 signaling activation at a tolerable dose and schedule.[10]

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR-targeted therapies. Its unique bi-steric mechanism of action confers potent and selective inhibition of mTORC1, leading to robust anti-tumor activity in preclinical models and promising early signals in clinical trials. The detailed understanding of its discovery, synthesis, and mechanism of action provides a solid foundation for its continued development as a potential treatment for a range of cancers with hyperactivated mTORC1 signaling. Further investigation, including combination strategies with other targeted agents, is warranted to fully elucidate the therapeutic potential of RMC-5552.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. altogenlabs.com [altogenlabs.com]

RMC-5552: A Deep Dive into its Role in the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-5552 is a pioneering, investigational, third-generation inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) that showcases a novel bi-steric mechanism of action. This technical guide provides a comprehensive overview of RMC-5552, focusing on its specific role and interaction within the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. By selectively and potently inhibiting mTORC1, RMC-5552 aims to overcome the limitations of previous generations of mTOR inhibitors, offering a promising therapeutic strategy for tumors with hyperactivated mTORC1 signaling. This document details the preclinical and clinical data available to date, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Introduction to the PI3K/Akt/mTOR Pathway and the Rationale for RMC-5552

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA, PTEN, and TSC1/2, is a common driver of oncogenesis in a wide range of human cancers.[1][2]

mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1, the central focus of RMC-5552's action, integrates upstream signals to control protein synthesis and cell growth by phosphorylating key downstream effectors, most notably the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[1] The phosphorylation of 4EBP1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the translation of mRNAs crucial for cell proliferation.[1]

First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have limited efficacy due to incomplete suppression of 4EBP1 phosphorylation.[1] Second-generation mTOR inhibitors, which are ATP-competitive, inhibit both mTORC1 and mTORC2. This lack of selectivity often leads to dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2-mediated Akt phosphorylation.[1][2]

RMC-5552 was developed as a third-generation, bi-steric mTORC1-selective inhibitor to address these challenges. It is designed to bind to two distinct sites on mTORC1 simultaneously, leading to profound and selective inhibition of mTORC1 signaling while sparing mTORC2. This unique mechanism is intended to fully suppress 4EBP1 phosphorylation and reactivate its tumor suppressor function, thereby offering a more potent and tolerable therapeutic approach.[3]

Mechanism of Action of RMC-5552

RMC-5552's innovative bi-steric design involves a molecule that links a rapamycin-like moiety with an ATP-competitive mTOR kinase inhibitor. This allows for simultaneous binding to both the allosteric FKBP12-rapamycin-binding (FRB) domain and the orthosteric ATP-binding site of mTOR within the mTORC1 complex. This dual engagement is key to its high potency and selectivity for mTORC1 over mTORC2.[1][2] The structural differences between mTORC1 and mTORC2, particularly the partial occlusion of the FRB domain in mTORC2 by the protein Rictor, are exploited by RMC-5552 to achieve its selectivity.[4]

By potently inhibiting mTORC1, RMC-5552 effectively blocks the phosphorylation of S6K and, crucially, 4EBP1.[5] This leads to the reactivation of 4EBP1, which then binds to and sequesters eIF4E, thereby inhibiting the translation of oncogenic proteins and ultimately leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive PI3K/Akt/mTOR pathway.[3]

Preclinical Data

In Vitro Activity

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in cellular assays. The table below summarizes the key in vitro activity data.

| Parameter | Cell Line | IC50 (nM) | Selectivity (mTORC1 over mTORC2) | Reference |

| pS6K Inhibition | MDA-MB-468 | 0.14 | ~40-fold | [5] |

| p4EBP1 Inhibition | MDA-MB-468 | 0.48 | ~40-fold | [5] |

| pAkt Inhibition (mTORC2) | MDA-MB-468 | 19 | ~40-fold | [5] |

IC50: Half-maximal inhibitory concentration

In Vivo Activity

Preclinical studies in xenograft models of human cancers have shown the anti-tumor efficacy of RMC-5552.

| Xenograft Model | Cancer Type | Treatment Regimen | Observed Effect | Reference |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 1 mg/kg, weekly | Significant tumor growth inhibition | [2] |

| HCC1954 (PIK3CA H1047R) | Breast Cancer | 3 mg/kg, weekly | Tumor stasis | [2] |

| MCF-7 | Breast Cancer | 1-10 mg/kg, i.p., once weekly for 28 days | Reduction in tumor volume | [5] |

i.p.: intraperitoneal

Combination Studies

Preclinical evidence suggests that RMC-5552 may have synergistic effects when combined with other targeted therapies, particularly RAS(ON) inhibitors, in tumors with co-occurring mutations.[3] In preclinical models of KRAS-mutated non-small cell lung cancer, the combination of RMC-5552 or the tool compound RMC-6272 with RAS(ON) inhibitors resulted in enhanced tumor apoptosis and durable tumor regressions compared to single-agent treatment.[3]

Clinical Data

RMC-5552 is being evaluated in a Phase 1/1b clinical trial (NCT04774952) in adult patients with advanced solid tumors.[6][7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of RMC-5552 monotherapy.[6]

| Clinical Trial Identifier | Phase | Patient Population | Key Findings | Reference |

| NCT04774952 | Phase 1/1b | Adults with relapsed/refractory solid tumors | Dose Escalation: Doses ranged from 1.6 to 12 mg administered intravenously once weekly. Safety: The most common drug-related adverse events were mucositis/stomatitis (43%) and decreased appetite (29%). Grade 3 mucositis/stomatitis was dose-limiting at doses ≥ 10 mg. Efficacy: In an early analysis of 14 patients, at doses of 6 mg and higher, one confirmed partial response (PR) was observed in a patient with head and neck cancer with a PTEN mutation (Objective Response Rate of 20% in this subset), and three patients had stable disease (SD). The overall disease control rate in a later analysis of 57 patients was 64%. | [2][3] |

A key observation from the clinical trial is the low incidence of hyperglycemia, a common side effect of second-generation mTOR inhibitors. This finding supports the mTORC1-selective mechanism of RMC-5552, which spares mTORC2 and its role in glucose metabolism.[2]

Experimental Protocols

In Vitro mTORC1/mTORC2 Selectivity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of RMC-5552 for mTORC1 and mTORC2.

Cell Line: MDA-MB-468 human breast cancer cells.

Methodology:

-

Cell Culture: MDA-MB-468 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of RMC-5552 for a specified period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for phosphorylated S6K (pS6K) and phosphorylated 4EBP1 (p4EBP1) as readouts for mTORC1 activity, and phosphorylated Akt (pAkt) as a readout for mTORC2 activity. Total protein levels of S6K, 4EBP1, and Akt are also measured as loading controls.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry. The percentage of inhibition of phosphorylation is calculated for each concentration of RMC-5552 relative to the vehicle-treated control. The IC50 values are then determined by fitting the data to a dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of RMC-5552 in a mouse xenograft model.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Cell Line: HCC1954 human breast cancer cells.

Methodology:

-

Tumor Cell Implantation: A suspension of HCC1954 cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Randomization and Treatment: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups (e.g., vehicle control, RMC-5552 at different dose levels). RMC-5552 is administered, for example, once weekly via intraperitoneal injection.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of RMC-5552 on mTORC1.

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro mTORC1/mTORC2 selectivity assay.

Conclusion

RMC-5552 represents a significant advancement in the development of mTOR inhibitors. Its unique bi-steric mechanism of action allows for potent and selective inhibition of mTORC1, leading to the effective suppression of 4EBP1 phosphorylation and the potential for a wider therapeutic window compared to previous generations of mTOR inhibitors. Preclinical and early clinical data are promising, demonstrating both single-agent anti-tumor activity and a manageable safety profile, notably with a low incidence of hyperglycemia. Further clinical investigation is warranted to fully elucidate the therapeutic potential of RMC-5552 in patients with tumors driven by a hyperactive PI3K/Akt/mTOR pathway. The ongoing research into combination strategies, particularly with RAS(ON) inhibitors, holds the promise of addressing unmet medical needs in cancers with complex mutational landscapes.

References

- 1. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. NCT04774952 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

Preclinical Anti-Tumor Activity of RMC-5552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-5552 is a first-in-class, bi-steric, mTORC1-selective inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1][2][3] By binding to both the FKBP12-rapamycin-binding (FRB) allosteric site and the ATP-competitive catalytic site of mTORC1, RMC-5552 potently and selectively inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with hyperactivated mTORC1 pathways.[4][5] This technical guide provides a comprehensive overview of the preclinical data on RMC-5552, including its mechanism of action, cellular and in vivo anti-tumor activity, and detailed experimental protocols.

Mechanism of Action: Selective mTORC1 Inhibition

RMC-5552 was designed to overcome the limitations of previous mTOR inhibitors. First-generation inhibitors (rapalogs) incompletely inhibit 4E-binding protein 1 (4EBP1) phosphorylation, a key downstream effector of mTORC1. Second-generation pan-mTOR inhibitors, while inhibiting 4EBP1, also inhibit mTORC2, leading to dose-limiting toxicities such as hyperglycemia.[5]

RMC-5552's unique bi-steric mechanism allows for potent inhibition of the phosphorylation of key mTORC1 substrates, including 4EBP1 and S6 kinase (S6K), while maintaining a high degree of selectivity for mTORC1 over mTORC2.[1][6] In cell-based assays, RMC-5552 is approximately 40-fold more selective for mTORC1 than mTORC2.[1][7] This selectivity is crucial for mitigating mTORC2-inhibition-related side effects.[8]

The diagram below illustrates the signaling pathway targeted by RMC-5552.

Preclinical Anti-Tumor Activity

Cellular Activity

RMC-5552 demonstrates potent inhibition of mTORC1 signaling in cancer cell lines. This leads to the suppression of cell proliferation and the induction of apoptosis.[4] The selectivity of RMC-5552 for mTORC1 is evident in its differential inhibition of downstream substrates.

| Parameter | IC50 (nM) | Cell Line | Reference |

| pS6K Phosphorylation | 0.14 | MDA-MB-468 | [9][10] |

| p4EBP1 Phosphorylation | 0.48 | MDA-MB-468 | [9][10] |

| pAKT Phosphorylation (mTORC2) | 19 | MDA-MB-468 | [9][10] |

Table 1: In Vitro Potency and Selectivity of RMC-5552

In Vivo Efficacy

RMC-5552 has shown significant, dose-dependent anti-tumor activity in multiple xenograft models of human cancer.

HCC1954 Breast Cancer Xenograft Model:

In a study using the HCC1954 human breast cancer xenograft model, which harbors a PIK3CA H1047R mutation, weekly intraperitoneal administration of RMC-5552 led to robust anti-tumor effects.[1][8]

| Dose (mg/kg, weekly) | Outcome | Reference |

| 1 | Significant tumor growth inhibition | [1][8] |

| 3 | Tumor stasis | [1][8] |

Table 2: Anti-Tumor Activity of RMC-5552 in the HCC1954 Xenograft Model

MCF-7 Breast Cancer Xenograft Model:

In a 28-day study using the MCF-7 breast cancer cell line-derived xenograft (CDX) model (PIK3CA E545K mutation), once-weekly intraperitoneal injections of RMC-5552 resulted in a reduction in tumor volume.[11] The most significant effects were observed at doses of 3 or 10 mg/kg.[11] Both dose regimens were well-tolerated with only modest, cyclical effects on body weight.[11]

| Dose (mg/kg, weekly) | Outcome | Reference |

| 3 | Significant reduction in tumor volume | [11] |

| 10 | Significant reduction in tumor volume | [11] |

Table 3: Anti-Tumor Activity of RMC-5552 in the MCF-7 Xenograft Model

Combination Therapy:

Preclinical studies have also explored the combination of RMC-5552 and its analogue, RMC-6272, with RAS(ON) inhibitors in KRAS-mutated non-small cell lung cancer models. These combinations demonstrated marked combinatorial anti-tumor activity, enhancing tumor apoptosis and resulting in durable tumor regressions compared to single-agent treatments.[2][12]

Experimental Protocols

In Vivo Xenograft Studies

The following provides a generalized workflow for the in vivo xenograft studies described in the preclinical evaluation of RMC-5552.

A detailed protocol for the HCC1954 xenograft study is as follows:[1]

-

Cell Line: HCC1954 human breast cancer cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.[1]

-

Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.[1]

-

Tumor Inoculation: Mice were subcutaneously inoculated in the right flank with 5 x 10^6 HCC1954 cells in a 1:1 mixture of PBS and Matrigel.[1]

-

Treatment Initiation: Treatment began when the average tumor size reached approximately 165 mm³.[1]

-

Dosing: RMC-5552 was formulated in 5/5/90 (v/w/v) Transcutol/Solutol HS 15/H2O and administered by intraperitoneal injection once weekly.[1]

-

Monitoring: Tumor dimensions and mouse body weight were measured twice a week.[1]

-

Pharmacodynamic Analysis: At the end of the study, tumors were collected at various time points following the final dose for pharmacodynamic analysis.[1]

Conclusion

The preclinical data for RMC-5552 strongly support its development as a potent and selective mTORC1 inhibitor with significant anti-tumor activity. Its unique bi-steric mechanism of action allows for deep and durable inhibition of the mTORC1 pathway while sparing mTORC2, potentially leading to a wider therapeutic window compared to previous generations of mTOR inhibitors. The robust single-agent efficacy in xenograft models and the promising combinatorial activity with RAS inhibitors highlight the potential of RMC-5552 as a valuable therapeutic agent for cancers with hyperactivated mTOR signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Revolution Medicines Announces Publication of Scientific Paper Describing Novel Class of Anti-Tumor Compounds Targeting mTORC1 | Revolution Medicines [ir.revmed.com]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. JCI - Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 [jci.org]

- 11. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to (32-Carbonyl)-RMC-5552: A Novel Bi-Steric mTORC1-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(32-Carbonyl)-RMC-5552, more commonly known as RMC-5552, is a first-in-class, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1] Hyperactivation of the PI3K/mTOR signaling pathway is a common feature in a wide range of human cancers, often mediating resistance to other targeted therapies. RMC-5552 has been developed to address the limitations of previous generations of mTOR inhibitors by demonstrating deep and selective inhibition of mTORC1 over mTORC2. This selective inhibition is designed to suppress the phosphorylation and inactivation of 4EBP1, a critical regulator of oncogene expression, in tumors with hyperactive mTORC1 signaling. Preclinical and early clinical studies have shown promising anti-tumor activity and a manageable safety profile for RMC-5552.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to RMC-5552.

Chemical Structure and Properties

The nomenclature "(32-Carbonyl)-RMC-5552" likely refers to a specific modification at the C32 carbonyl group of the rapamycin macrocycle, a key feature in the design of this bi-steric inhibitor. RMC-5552 is synthesized by linking a rapamycin analog to an ATP-competitive mTOR kinase inhibitor. This unique bi-steric mechanism of action, simultaneously engaging both the FRB domain and the ATP-binding site of mTOR, is responsible for its high potency and selectivity for mTORC1.[2]

Table 1: Physicochemical Properties of RMC-5552

| Property | Value | Reference |

| Molecular Formula | C₉₃H₁₃₆N₁₀O₂₄ | [3] |

| Molecular Weight | 1778.13 g/mol | [3] |

| CAS Number | 2382768-62-7 | [3] |

| Target | mTORC1 | [4] |

| Pathway | PI3K/Akt/mTOR | [3] |

Mechanism of Action and Signaling Pathway

RMC-5552 exerts its therapeutic effects by selectively inhibiting mTORC1, a central regulator of cell growth, proliferation, and metabolism. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit 4EBP1 phosphorylation, and second-generation pan-mTOR inhibitors, which also inhibit mTORC2 and can lead to dose-limiting toxicities, RMC-5552's bi-steric binding allows for potent and selective suppression of mTORC1 signaling.[5]

The key steps in the mechanism of action are:

-

Bi-steric Binding: RMC-5552 simultaneously binds to the FKBP12-rapamycin binding (FRB) domain and the ATP-binding site of mTOR within the mTORC1 complex.[6]

-

Selective mTORC1 Inhibition: This dual binding leads to profound and selective inhibition of mTORC1 kinase activity, with approximately 40-fold selectivity over mTORC2.[4]

-

Inhibition of Downstream Effectors: The inhibition of mTORC1 prevents the phosphorylation of its key downstream substrates, eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and ribosomal protein S6 kinase (S6K).[4]

-

Suppression of Protein Synthesis and Cell Growth: The dephosphorylation of 4EBP1 restores its binding to eIF4E, thereby inhibiting cap-dependent translation of oncogenic proteins. Inhibition of S6K also contributes to the suppression of protein synthesis and cell proliferation.[7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer. RMC-5552 targets a key node in this pathway.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of RMC-5552 on mTORC1.

Quantitative Data

RMC-5552 has demonstrated potent and selective inhibition of mTORC1 in various preclinical models. The following tables summarize key quantitative data.

Table 2: In Vitro Potency of RMC-5552

| Target | Assay | IC₅₀ (nM) | Reference |

| pS6K (mTORC1) | Cellular Assay | 0.14 | [4] |

| p4EBP1 (mTORC1) | Cellular Assay | 0.48 | [4] |

| pAkt (mTORC2) | Cellular Assay | 19 | [4] |

Table 3: Preclinical Pharmacokinetics of RMC-5552 in Mice (1 mg/kg, IP)

| Parameter | Value | Reference |

| Tₘₐₓ (h) | 2.0 ± 0.0 | [3] |

| Cₘₐₓ (ng/mL) | 5667 ± 1106 | [3] |

| Cₘₐₓ (µM) | 3.19 ± 0.62 | [3] |

| AUCₗₐₛₜ (µg/mLh) | 46089 ± 5320 | [3] |

| AUCₗₐₛₜ (µMh) | 25.9 ± 3.0 | [3] |

| t₁/₂ (h) | 4.8 ± 0.4 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of RMC-5552.

Cell Culture and Treatment

-

Cell Lines: HCC1954 (human breast cancer) and other relevant cancer cell lines with known PI3K/mTOR pathway alterations.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: RMC-5552 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating cells. A vehicle control (DMSO) is run in parallel.

Western Blotting for Phospho-4EBP1 and Phospho-S6K

This protocol is for assessing the phosphorylation status of mTORC1 downstream effectors.

-

Cell Lysis: After treatment with RMC-5552, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH).[8][9]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

This protocol describes the evaluation of RMC-5552's anti-tumor efficacy in a mouse xenograft model.

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Cell Implantation: HCC1954 cells (5 x 10⁶) are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.[10]

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers and calculated using the formula: Volume = (width² x length) / 2.[11]

-

Treatment: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. RMC-5552 is administered intraperitoneally (IP) or intravenously (IV) at specified doses and schedules (e.g., once weekly).[3]

-

Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. Body weight is also measured as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for p-4EBP1).

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of RMC-5552.

Conclusion

RMC-5552 represents a significant advancement in the development of mTORC1-targeted therapies. Its unique bi-steric mechanism of action confers high potency and selectivity, leading to robust inhibition of mTORC1 signaling and promising anti-tumor activity in preclinical models and early clinical trials. The detailed information and protocols provided in this guide are intended to support further research and development of this novel therapeutic agent for the treatment of cancers with hyperactivated mTORC1 signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Bi-steric Inhibitor RMC-5552 Reduces mTORC1 Signaling and Growth in Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of RMC-5552, a selective bi-steric inhibitor of mTORC1 that suppresses 4EBP1 phosphorylation, for the treatment of mTORC1-activated tumors including RAS pathway escape - American Chemical Society [acs.digitellinc.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. HCC1954 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. veterinarypaper.com [veterinarypaper.com]

RMC-5552: A Technical Overview of Potent and Selective mTORC1 Inhibition Through 4EBP1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-5552 is a pioneering, investigational, bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) that exhibits potent and selective suppression of 4EBP1 phosphorylation.[1][2][3] This document provides a comprehensive technical guide on the mechanism of action, preclinical and clinical data, and key experimental protocols related to the evaluation of RMC-5552's inhibitory effects on the mTORC1 signaling pathway, with a primary focus on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).

Introduction: Overcoming the Limitations of Previous mTOR Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[2][4] The mammalian target of rapamycin (mTOR) kinase exists in two distinct complexes, mTORC1 and mTORC2.[3][5] While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they only weakly suppress the phosphorylation of 4EBP1, a key downstream effector that controls cap-dependent translation of oncogenic proteins.[5][6] Second-generation mTOR kinase inhibitors, while potently inhibiting both mTORC1 and mTORC2, are often associated with dose-limiting toxicities, such as hyperglycemia, due to the inhibition of mTORC2-mediated AKT phosphorylation.[2][6]

RMC-5552 represents a third generation of mTORC1-selective inhibitors.[3] As a bi-steric inhibitor, it is designed to interact with both the ATP-binding site and the FKBP12-rapamycin-binding (FRB) domain of mTORC1.[2] This unique mechanism allows for profound and selective inhibition of mTORC1, leading to robust dephosphorylation of 4EBP1, thereby restoring its tumor suppressor function by sequestering the translation initiation factor eIF4E.[4][7] A key advantage of RMC-5552 is its significant selectivity for mTORC1 over mTORC2, which is approximately 40-fold in cell-based assays, thereby mitigating the undesirable side effects associated with mTORC2 inhibition.[2][3][8]

Mechanism of Action: The mTORC1-4EBP1 Signaling Axis

The mTORC1 complex, when activated by upstream signals such as growth factors and nutrients, phosphorylates several downstream targets, including S6 kinase (S6K) and 4EBP1.[9] Phosphorylation of 4EBP1 at multiple sites, including Thr37 and Thr46, leads to its dissociation from eIF4E.[10] This liberation of eIF4E allows for the assembly of the eIF4F translation initiation complex, promoting the translation of mRNAs encoding for proteins critical for cell growth and proliferation, such as MYC.[9]

RMC-5552 potently inhibits mTORC1 kinase activity, preventing the phosphorylation of 4EBP1.[3] Hypophosphorylated 4EBP1 remains bound to eIF4E, thereby inhibiting cap-dependent translation and exerting an anti-proliferative effect.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of RMC-5552.

Table 1: In Vitro Potency and Selectivity of RMC-5552

| Target | IC50 (nM) | Cell Line | Reference |

| p-4EBP1 (T37/46) | 0.48 | MDA-MB-468 | [5][8][11] |

| p-S6K (T389) | 0.14 | MDA-MB-468 | [8][11] |

| p-AKT (S473) (mTORC2) | 19 | MDA-MB-468 | [5][8][11] |

IC50 values represent the concentration of RMC-5552 required to inhibit 50% of the phosphorylation of the specified target.

Table 2: Preclinical In Vivo Efficacy of RMC-5552

| Xenograft Model | Cancer Type | Dosing Regimen (weekly) | Tumor Growth Inhibition | p-4EBP1 Inhibition | Reference |

| HCC1954 | Breast Cancer (PIK3CA H1047R) | 1 mg/kg | Significant Inhibition | Robust | [2][6] |

| HCC1954 | Breast Cancer (PIK3CA H1047R) | 3 mg/kg | Tumor Stasis | Robust | [2][6] |

| MCF-7 | Breast Cancer (PIK3CA E545K) | 1-10 mg/kg (i.p.) | Dose-dependent reduction in tumor volume | Not specified | [5][11] |

| MYC-driven PDX | Various (HCC, Colorectal, H&N, Ovarian) | 3 or 10 mg/kg | Significant anti-tumor activity | Not specified | [12] |

PDX: Patient-Derived Xenograft; H&N: Head and Neck; HCC: Hepatocellular Carcinoma.

Table 3: RMC-5552 Phase 1 Clinical Trial (NCT04774952) Overview

| Parameter | Details | Reference |

| Patient Population | Advanced solid tumors | [2][7] |

| Dosing | 1.6 to 16 mg IV weekly | [2][7] |

| Efficacy (at ≥6 mg) | 1 Confirmed Partial Response (PTEN-mutated H&N cancer), 3 Stable Disease | [7] |

| Disease Control Rate | 64% | [2] |

| Key Adverse Events | Mucositis/stomatitis, decreased appetite | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for 4EBP1 Phosphorylation

This protocol outlines the steps for detecting phosphorylated 4EBP1 in cell lysates.

Protocol:

-

Cell Lysis:

-

Treat cells with desired concentrations of RMC-5552 for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.[14]

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

-

Primary Antibody Incubation:

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

-

-

Washing:

-

Repeat the washing step as in step 7.

-

-

Signal Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[14]

-

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of RMC-5552 on cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

-

-

Drug Treatment:

-

Treat cells with a serial dilution of RMC-5552. Include untreated and vehicle-only controls.[18]

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Solubilization:

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

-

Conclusion

RMC-5552 is a potent and highly selective bi-steric inhibitor of mTORC1 that effectively suppresses 4EBP1 phosphorylation, a key event in the regulation of oncogenic protein translation.[5][7] Its mechanism of action offers a significant advantage over previous generations of mTOR inhibitors by providing deep and selective mTORC1 inhibition while minimizing mTORC2-related toxicities.[2][3] The preclinical and initial clinical data demonstrate promising anti-tumor activity in tumors with hyperactivated mTORC1 signaling.[2][7] The experimental protocols provided herein offer a framework for the continued investigation and characterization of RMC-5552 and other novel mTORC1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.revmed.com [ir.revmed.com]

- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bi-steric, mTORC1-Selective Inhibitor, RMC-5552, in Advanced Solid Tumors: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. RMC-5552 | mTORC1 Inhibitor | mTORC1 inhibitor | TargetMol [targetmol.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. actome.de [actome.de]

- 14. benchchem.com [benchchem.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

RMC-5552: A Technical Overview of Initial Clinical Findings in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core mechanism of action, experimental protocols, and initial clinical findings for RMC-5552, a first-in-class, bi-steric, mTORC1-selective inhibitor, in patients with advanced solid tumors. The information is based on preclinical data and results from the first-in-human, Phase 1/1b clinical trial (NCT04774952).

Introduction: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its hyperactivation, often driven by mutations in genes like PIK3CA, PTEN, TSC1/2, or crosstalk with other oncogenic drivers like RAS, is a common feature in many human cancers.[2][3] While the mechanistic target of rapamycin (mTOR) has been an attractive therapeutic target, the clinical utility of previous inhibitors has been constrained.

-

First-generation inhibitors (Rapalogs): These allosteric inhibitors only partially suppress mTOR complex 1 (mTORC1) and do not effectively inhibit the phosphorylation of a key substrate, 4E-binding protein 1 (4EBP1), limiting their anti-tumor activity.[3][4]

-

Second-generation inhibitors (pan-mTOR inhibitors): These ATP-competitive kinase inhibitors block both mTORC1 and mTORC2. However, the inhibition of mTORC2 often leads to dose-limiting toxicities, particularly hyperglycemia, by disrupting AKT phosphorylation and insulin regulation.[2]

RMC-5552 was developed to overcome these limitations. As a third-generation, bi-steric inhibitor, it is designed to potently and selectively inhibit mTORC1 while sparing mTORC2, thereby maximizing therapeutic efficacy and improving tolerability.[2][4]

Mechanism of Action of RMC-5552

RMC-5552 is a potent, bi-steric small molecule that interacts with both the allosteric (rapamycin-binding FRB domain) and orthosteric (ATP-binding) sites of mTOR within the mTORC1 complex.[4][5] This dual-binding mechanism leads to profound inhibition of mTORC1 kinase activity.[1]

Key aspects of its mechanism include:

-

Potent Substrate Inhibition: RMC-5552 strongly inhibits the phosphorylation of key mTORC1 downstream substrates, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4][6] The effective inhibition of 4EBP1 phosphorylation releases its suppression of the tumor suppressor eIF4E, a key differentiator from rapalogs.[3][7]

-

High Selectivity for mTORC1: In cell-based assays, RMC-5552 demonstrates approximately 40-fold selectivity for mTORC1 over mTORC2.[8][9][10] This selectivity avoids the mTORC2-mediated hyperglycemia that has limited other pan-mTOR inhibitors.[2][11] By sparing mTORC2, the inhibitor does not significantly affect the phosphorylation of AKT, a crucial node in insulin signaling.[9]

The diagram below illustrates the signaling pathway and the specific inhibitory action of RMC-5552.

Experimental Protocols

Preclinical Assays

-

In Vitro Kinase Assays: The inhibitory activity of RMC-5552 was determined against mTORC1 and mTORC2. The IC₅₀ values for the inhibition of phosphorylation of key substrates were measured in cell lines such as MDA-MB-468. For RMC-5552, the IC₅₀ values for inhibiting pS6K and p4EBP1 were 0.14 nM and 0.48 nM, respectively, while the IC₅₀ for inhibiting pAKT (a marker of mTORC2 activity) was 19 nM, confirming its ~40-fold selectivity for mTORC1.[9][10]

-

In Vivo Xenograft Models: The anti-tumor activity of RMC-5552 was evaluated in various human cancer xenograft models. For instance, in an HCC1954 breast cancer model (PIK3CA H1047R mutant), weekly doses of 1 mg/kg significantly inhibited tumor growth, while 3 mg/kg resulted in tumor stasis.[2] In an MCF-7 breast cancer xenograft model, weekly intraperitoneal injections of RMC-5552 (1-10 mg/kg) for 28 days led to a reduction in tumor volume.[9] These studies established an effective dose range and schedule and confirmed on-target pharmacodynamic effects through measurement of p4EBP1 inhibition in tumor tissue.[2][7]

Phase 1/1b Clinical Trial (NCT04774952) Protocol

This first-in-human, open-label, multicenter, dose-escalation study was designed to evaluate RMC-5552 in patients with advanced solid tumors.[2][6]

-

Objectives:

-

Patient Population: Eligible patients were adults (≥18 years) with advanced solid tumors for whom standard-of-care therapy was ineffective, intolerable, or unavailable. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of ≤1 and adequate organ function.[2] Patients with primary central nervous system tumors were excluded.[2]

-

Treatment Plan: RMC-5552 was administered as a weekly intravenous infusion in escalating dose cohorts, ranging from 1.6 mg to 16 mg.[2][11]

-

Toxicity Management (Mucositis Prophylaxis): To manage mucositis, a known toxicity of mTOR inhibitors, a prophylaxis protocol was implemented. Patients used a dexamethasone mouthwash, with some cohorts also using a tacrolimus mouthwash (TM). The rationale for TM is that tacrolimus binds to FKBP12, the protein that presents RMC-5552 to mTORC1, thereby locally blocking the drug's mechanism of action in the oral mucosa.[11][12]

The workflow for the dose-escalation phase of the trial is depicted below.

Initial Clinical Findings

The initial findings are from the Phase 1/1b study, which evaluated 57 patients across dose levels from 1.6 to 16 mg weekly.[11]

Safety and Tolerability

RMC-5552 was found to be active at tolerable doses.[11] The safety profile was consistent with mTORC1 inhibition.

-

Common Adverse Events: The most frequently reported treatment-related adverse events (TRAEs) were generally low-grade.[6][11]

-

Hyperglycemia: Consistent with its mTORC1-selective mechanism, the incidence of treatment-related hyperglycemia was low (4%) and was not dose-limiting.[6][11]

-

Mucositis Management: Mucositis/stomatitis was the most common dose-limiting toxicity.[7] However, the implementation of prophylactic tacrolimus mouthwash significantly reduced its incidence and severity, enabling further dose escalation.[11][12] In the 8-12 mg dose range, the rate of mucositis was 65% without the mouthwash versus 31% with it.[6][11]

Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) (Any Grade)

| Adverse Event | Frequency | Citation |

|---|---|---|

| Mucositis / Stomatitis | 49% | [6][11] |

| Nausea | 44% | [6][11] |

| Fatigue | 42% | [6][11] |

| Decreased Appetite | 32% | [12] |